6-(Dimethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde
Description
Properties
CAS No. |
1184918-55-5 |
|---|---|
Molecular Formula |
C9H10N4O |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
6-(dimethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde |
InChI |
InChI=1S/C9H10N4O/c1-12(2)9-4-3-8-10-7(6-14)5-13(8)11-9/h3-6H,1-2H3 |
InChI Key |
WRJMFBZFZBGIAU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NN2C=C(N=C2C=C1)C=O |
Origin of Product |
United States |
Preparation Methods
Formation of the Imidazo[1,2-b]pyridazine Core
The bicyclic imidazo[1,2-b]pyridazine ring system is commonly synthesized by condensation between a 3-amino-6-halopyridazine and an α-bromoketone under mild basic conditions such as sodium bicarbonate. This approach is documented in literature for similar imidazo[1,2-b]pyridazine derivatives and is applicable to the target compound with appropriate substituents.
-
- 3-Amino-6-chloropyridazine or 3-amino-6-fluoropyridazine (prepared from 3,6-dichloro- or 3,6-difluoropyridazine by reaction with aqueous ammonia at elevated temperature ~130 °C).
- α-Bromoketone derived from 4′-dimethylaminoacetophenone, prepared via dibromination and subsequent debromination steps.
-
- Condensation in a polar aprotic solvent such as dimethylformamide (DMF) or 1,4-dioxane.
- Mild base (e.g., sodium bicarbonate) to facilitate nucleophilic substitution and ring closure.
- Heating under reflux or microwave-assisted heating to improve reaction efficiency.
Preservation or Formation of the 2-Carbaldehyde Group
The aldehyde group at the 2-position is typically introduced via:
- Use of α-bromoketones bearing the aldehyde functionality or its protected precursors.
- Careful control of reaction conditions to avoid aldehyde reduction or side reactions during cyclization and substitution steps.
Representative Synthetic Scheme
| Step | Reactants | Conditions | Product/Transformation | Yield/Notes |
|---|---|---|---|---|
| 1 | 3-Amino-6-chloropyridazine + α-bromoketone (from 4′-dimethylaminoacetophenone) | Sodium bicarbonate, DMF or 1,4-dioxane, reflux or microwave heating | Imidazo[1,2-b]pyridazine intermediate with 6-chloro substituent | Moderate to good yields (50-90%) reported |
| 2 | Imidazo[1,2-b]pyridazine intermediate + dimethylamine or methylation reagents | Nucleophilic substitution or reductive amination conditions | 6-(Dimethylamino)imidazo[1,2-b]pyridazine derivative | Selectivity important to avoid side reactions |
| 3 | Maintenance of aldehyde group during synthesis | Controlled temperature and reaction time | 6-(Dimethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde | Purified by precipitation or chromatography |
Research Findings and Optimization Notes
- The presence of a halogen substituent adjacent to the amino group on the pyridazine ring is crucial for regioselective cyclization and high yields of the imidazo[1,2-b]pyridazine core.
- Use of DMF as solvent has been found to facilitate isolation of pure products by direct precipitation after addition of ethyl acetate and water.
- Microwave-assisted heating can enhance reaction rates and yields while reducing reaction times.
- Side reactions such as methoxylation or cleavage of the imidazole moiety can occur under certain methylation conditions and require careful reagent and condition selection.
- The synthetic route is adaptable to introduce various substituents at the 6-position by altering the nucleophile or alkylation reagent, allowing for structure-activity relationship (SAR) studies in medicinal chemistry.
Summary Table of Key Preparation Parameters
| Parameter | Details | Comments |
|---|---|---|
| Starting pyridazine | 3-Amino-6-chloropyridazine or 3-amino-6-fluoropyridazine | Prepared from dichloropyridazine via ammonia substitution |
| α-Bromoketone precursor | Derived from 4′-dimethylaminoacetophenone | Dibromination and debromination steps required |
| Solvent | DMF, 1,4-dioxane | DMF preferred for product isolation |
| Base | Sodium bicarbonate | Mild base to promote condensation |
| Temperature | Reflux or microwave heating (~75-135 °C) | Optimized for reaction efficiency |
| Dimethylamino introduction | Nucleophilic substitution or reductive amination | Control methylation to avoid side products |
| Purification | Precipitation, chromatography | Ensures high purity for biological studies |
Chemical Reactions Analysis
Nucleophilic Additions
The aldehyde group at position 2 undergoes nucleophilic additions with amines, hydrazines, and alcohols to form imines, hydrazones, and acetals, respectively.
The dimethylamino group enhances electron density at the pyridazine ring, stabilizing intermediates during these reactions .
Condensation Reactions
The aldehyde participates in condensations to form conjugated systems or heterocyclic extensions.
Condensations are often catalyzed by acids (e.g., HCl) or bases (e.g., NaHCO<sub>3</sub>) .
Cross-Coupling Reactions
Palladium-catalyzed cross-couplings enable functionalization at the aldehyde or pyridazine ring.
The dimethylamino group directs regioselectivity in cross-couplings by activating specific positions on the pyridazine ring .
Reductive Amination
The aldehyde reacts with primary or secondary amines under reducing conditions to form secondary or tertiary amines.
Reductive amination products show enhanced binding to kinase ATP pockets .
Oxidation and Reduction
The aldehyde group is redox-active, enabling interconversion with carboxylic acids or alcohols.
Oxidation to the carboxylic acid facilitates BOP-mediated amide couplings, as seen in kinase inhibitor syntheses .
Cyclization Reactions
Intramolecular cyclizations yield polycyclic structures with potential bioactivity.
Cyclizations often exploit the aldehyde’s reactivity with nucleophiles like hydrazines .
Scientific Research Applications
Scientific Research Applications
The compound's diverse applications can be categorized into several key areas:
Medicinal Chemistry
6-(Dimethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde has been investigated for its potential therapeutic effects:
- Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines, including HeLa and MDA-MB-231. For instance, modifications to the imidazo[1,2-b]pyridazine scaffold have led to improved IC50 values against these cell lines, indicating enhanced potency against tumor growth .
- Anti-inflammatory Effects : The compound has been identified as a potent inhibitor of the transforming growth factor-β activated kinase (TAK1), which is crucial in inflammatory pathways. In vivo studies have demonstrated reduced inflammation in animal models treated with this compound .
Biochemical Research
The compound's interaction with biological targets makes it a valuable tool in biochemistry:
- Enzyme Inhibition : It has been studied for its ability to inhibit various kinases involved in critical signaling pathways. This inhibition can lead to altered cellular processes such as growth and apoptosis, making it a candidate for further investigation in autoimmune diseases .
- Binding Affinity Studies : Research has evaluated the binding affinities of imidazo[1,2-b]pyridazine derivatives to amyloid plaques, revealing potential applications in neurodegenerative diseases such as Alzheimer's .
Material Science
Beyond biological applications, 6-(Dimethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde is also explored in material science:
- Development of New Materials : Its unique chemical structure allows for modifications that can lead to novel materials with specific properties. These materials can be utilized in various industrial applications including catalysis and electronics .
Case Studies
Several studies exemplify the compound's potential across different applications:
Study 1: Antiproliferative Activity
A recent study evaluated the antiproliferative effects of various derivatives against multiple myeloma cells. One derivative demonstrated an IC50 value significantly lower than traditional chemotherapeutics like isoniazid, highlighting its potential as a more effective treatment option .
Study 2: Inhibition of Interferon-gamma Production
In another study focusing on Tyk2 JH2 inhibitors, derivatives were tested for their efficacy in reducing interferon-gamma levels in rat models. The results indicated that certain modifications led to substantial reductions in inflammatory markers during immune challenges .
Mechanism of Action
The mechanism of action of 6-(Dimethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Effects at the 6-Position
Key Insight: The dimethylamino group in the target compound balances electronic effects and solubility, whereas bulkier groups (e.g., cyclopropylamino) may optimize pharmacokinetics. Chloro or methylthio substituents are preferred for specific biological targets like Aβ plaques .
Substituent Effects at the 2-Position
Key Insight : The carbaldehyde group distinguishes the target compound by enabling synthetic versatility, whereas carboxylic acids or methyl groups are chosen for stability or specific interactions.
Structural and Electronic Properties
- Electronic Effects: The dimethylamino group donates electrons, increasing the electron density of the core, while the carbaldehyde withdraws electrons, creating a dipole moment. This combination may enhance interactions with polar biological targets.
- Solubility: The dimethylamino group improves water solubility compared to hydrophobic substituents like phenyl or tert-butyl .
Biological Activity
6-(Dimethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde is a compound of significant interest due to its potential biological activities, particularly as an inhibitor in various therapeutic contexts. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to the imidazo[1,2-b]pyridazine class, which is characterized by a fused heterocyclic structure. The presence of the dimethylamino group at the 6-position enhances its solubility and bioactivity.
Antitumor Activity
Research has demonstrated that imidazo[1,2-b]pyridazine derivatives exhibit notable antitumor properties. In vitro studies have shown that compounds similar to 6-(Dimethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde can inhibit cell proliferation in various cancer cell lines. For instance, a study indicated that related compounds showed IC50 values in the nanomolar range against MDA-MB-231 triple-negative breast cancer cells, suggesting a strong potential for further development as anticancer agents .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. A specific derivative demonstrated efficacy in inhibiting cytokine production in animal models of inflammation, such as adjuvant arthritis in rats. The mechanism appears to involve selective inhibition of Tyk2 JH2 kinase activity, which plays a crucial role in inflammatory signaling pathways .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory effects, 6-(Dimethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde has shown promise as an antimicrobial agent. Studies have reported its activity against both Gram-positive and Gram-negative bacteria, with some derivatives exhibiting significant inhibitory effects comparable to established antibiotics .
Structure-Activity Relationship (SAR)
The biological activities of imidazo[1,2-b]pyridazine derivatives are heavily influenced by their structural modifications. Key findings include:
- Substituent Effects : Variations at the 6-position (e.g., dimethylamino vs. other alkyl groups) significantly impact both solubility and biological activity.
- Binding Affinity : Compounds with specific substitutions have been shown to bind effectively to targets such as amyloid plaques and QcrB in Mycobacterium tuberculosis, indicating potential applications in neurodegenerative diseases and tuberculosis treatment .
| Compound | Target | IC50 (nM) | Activity |
|---|---|---|---|
| 6a | Tyk2 JH2 | 817 | Anti-inflammatory |
| 6b | Tyk2 JH2 | 268 | Anti-inflammatory |
| 4 | Amyloid Plaques | 11 | Imaging Agent |
Case Studies
Several case studies illustrate the compound's potential:
- Anti-Tumor Efficacy : In a study involving MDA-MB-231 cells, treatment with related imidazo[1,2-b]pyridazine derivatives resulted in a significant reduction of tumor growth in vivo models.
- Inflammation Model : In a rat model of arthritis, administration of a derivative led to decreased levels of pro-inflammatory cytokines and improved clinical scores.
- Antimicrobial Testing : A series of derivatives were tested against common bacterial strains, showing promising results that warrant further investigation into their mechanisms of action.
Q & A
Basic: What are the standard synthetic routes for 6-(Dimethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves cyclocondensation of 3-amino-6-chloropyridazine with 1,3-dichloroacetone in refluxing 1,2-dimethoxyethane, followed by nitration at position 3 to yield 2-chloromethyl-3-nitroimidazo[1,2-b]pyridazine. Substitution of the chloromethyl group with dimethylamine introduces the dimethylamino moiety. The aldehyde group is introduced via oxidation or formylation reactions. Key intermediates are characterized using 1H/13C NMR to confirm regiochemistry and X-ray crystallography to resolve structural ambiguities .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- X-ray crystallography is essential to confirm the imidazo[1,2-b]pyridazine core structure and substituent positions, as ambiguities in NMR (e.g., overlapping peaks) can arise due to tautomerism .
- 2D NMR (COSY, HSQC) resolves proton-proton correlations and carbon assignments, particularly for distinguishing between regioisomers.
- IR spectroscopy verifies the aldehyde carbonyl stretch (~1700 cm⁻¹) and amine N–H stretches .
Advanced: How can computational methods optimize the synthesis and reactivity of this compound?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, enabling the design of energy-efficient routes. For example:
- Reaction path searches (e.g., via the ICReDD approach) identify optimal conditions for nitration or substitution steps, reducing trial-and-error experimentation .
- Hirshfeld surface analysis evaluates intermolecular interactions in crystals, guiding solvent selection for recrystallization .
Advanced: How do mechanistic studies using DFT explain substituent effects on reactivity?
Methodological Answer:
DFT studies reveal that electron-donating groups (e.g., dimethylamino) lower the activation energy for electrophilic substitution at position 2 by stabilizing transition states through resonance. Conversely, electron-withdrawing groups (e.g., nitro) increase reactivity at position 3. Fukui indices quantify site-specific electrophilicity, guiding regioselective functionalization .
Advanced: What strategies address regioselective functionalization challenges in the imidazo[1,2-b]pyridazine core?
Methodological Answer:
- Protecting group strategies : Temporarily block reactive sites (e.g., aldehyde protection with acetals) to direct substitution to desired positions.
- Metal-catalyzed cross-coupling : Use Pd-mediated Suzuki or Buchwald-Hartwig reactions to introduce aryl/heteroaryl groups at specific positions without side reactions .
Advanced: How to resolve contradictions between spectral data and crystallographic results?
Methodological Answer:
Discrepancies (e.g., NMR suggesting tautomerism vs. XRD showing a single structure) are resolved by:
- Variable-temperature NMR to detect dynamic equilibria in solution.
- Solid-state NMR to compare with XRD data.
- HPLC-MS to rule out impurities causing spectral anomalies .
Advanced: What are the key challenges in scaling up synthesis, and how are they mitigated?
Methodological Answer:
- Process control : Use microreactors to manage exothermic nitration steps and improve yield reproducibility.
- Separation technologies : Optimize column chromatography or membrane filtration to isolate polar intermediates .
- Kinetic studies identify rate-limiting steps (e.g., substitution reactions) for targeted optimization .
Advanced: How to correlate structural modifications with biological activity in drug discovery?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
